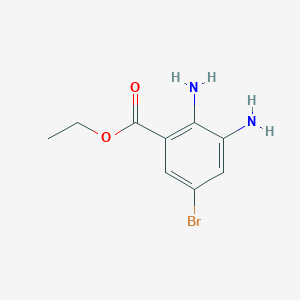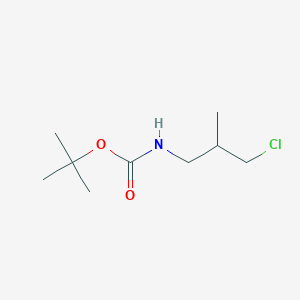
tert-butyl N-(3-chloro-2-methylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-chloro-2-methylpropyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a chloro substituent, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloro-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-2-methylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloro group in tert-butyl N-(3-chloro-2-methylpropyl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield the corresponding azide compound.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(3-chloro-2-methylpropyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to modify proteins and peptides, protecting specific amine groups during synthesis. It is also used in the development of pharmaceuticals, where protecting groups are essential for the selective modification of drug molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other fine chemicals. Its stability and ease of removal make it a versatile reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-chloro-2-methylpropyl)carbamate primarily involves its role as a protecting group. The carbamate group protects the amine functionality by forming a stable bond that can withstand various reaction conditions. When the protecting group is no longer needed, it can be removed by hydrolysis, releasing the free amine.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar in structure but lacks the chloro substituent.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group instead of the chloro-2-methylpropyl group.
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: Contains a bromothiophenyl group instead of the chloro-2-methylpropyl group.
Uniqueness: tert-Butyl N-(3-chloro-2-methylpropyl)carbamate is unique due to the presence of the chloro substituent, which imparts distinct reactivity and properties compared to other carbamates. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
Eigenschaften
CAS-Nummer |
1505853-40-6 |
|---|---|
Molekularformel |
C9H18ClNO2 |
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
tert-butyl N-(3-chloro-2-methylpropyl)carbamate |
InChI |
InChI=1S/C9H18ClNO2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
AZSHSNYYJAVIDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)OC(C)(C)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride](/img/structure/B13505405.png)
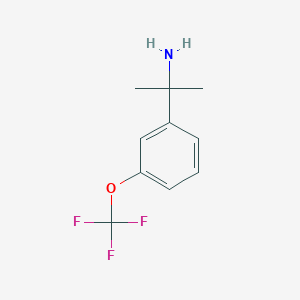

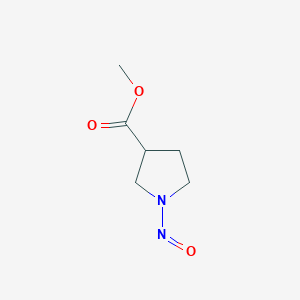
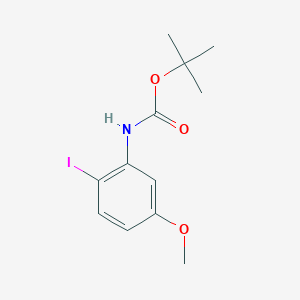
![Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13505436.png)
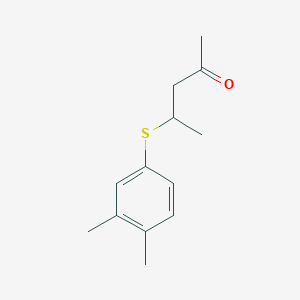
![rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13505450.png)

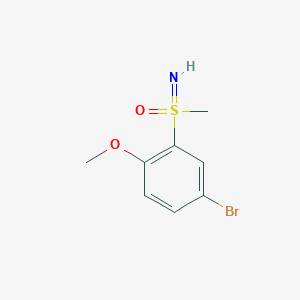
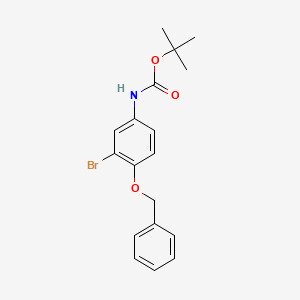
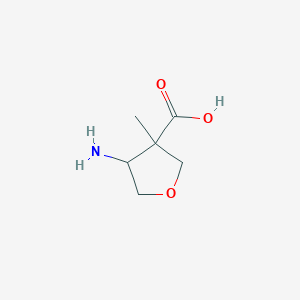
![6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13505469.png)
